(6-(Dimethylamino)pyridin-2-yl)boronic acid

Vue d'ensemble

Description

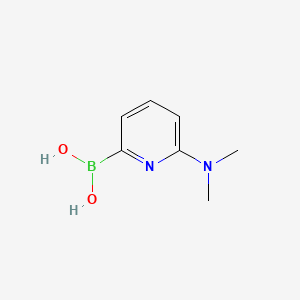

(6-(Dimethylamino)pyridin-2-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring substituted with a dimethylamino group at the 6-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (6-(Dimethylamino)pyridin-2-yl)boronic acid typically involves the borylation of the corresponding halopyridine. One common method is the palladium-catalyzed borylation of 6-(dimethylamino)pyridine using bis(pinacolato)diboron (B2Pin2) in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2. The reaction is usually carried out in an inert atmosphere at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Analyse Des Réactions Chimiques

Types of Reactions

(6-(Dimethylamino)pyridin-2-yl)boronic acid primarily undergoes reactions typical of boronic acids, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Protodeboronation: This reaction involves the removal of the boronic acid group, often using a protic solvent or an acid.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Common reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol.

Protodeboronation: Reagents such as acids (e.g., HCl) or protic solvents (e.g., water) are used.

Major Products Formed

Suzuki-Miyaura Coupling: The major products are biaryl compounds or substituted alkenes, depending on the halide used.

Protodeboronation: The major product is the corresponding pyridine derivative without the boronic acid group.

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Anticancer Activity

(6-(Dimethylamino)pyridin-2-yl)boronic acid has been investigated for its potential as an anticancer agent. Its boronic acid moiety can interact with proteasomes, leading to the inhibition of cancer cell growth. Research indicates that boronic acids can induce apoptosis in cancer cells by disrupting protein degradation pathways, which is crucial for maintaining cellular homeostasis .

Case Study: Acalabrutinib Synthesis

Acalabrutinib, a Bruton’s tyrosine kinase inhibitor used in treating hematological malignancies, has been synthesized using this compound as a key intermediate. The synthesis involves coupling reactions where this boronic acid plays a critical role in forming the desired product with high purity and yield .

Organic Synthesis

2.1 C–C Coupling Reactions

This compound is employed in various cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction is pivotal for forming carbon-carbon bonds, allowing for the construction of complex organic molecules from simpler precursors. The presence of the dimethylamino group enhances the nucleophilicity of the boron compound, facilitating efficient coupling with electrophiles .

Data Table: Suzuki-Miyaura Reaction Conditions

| Reaction Component | Condition | Yield (%) |

|---|---|---|

| Aryl halide | K2CO3 | 85 |

| Boronic acid | Pd(PPh3)2 | 90 |

| Solvent | Toluene | 80 |

Materials Science

3.1 Polymer Synthesis

Boronic acids, including this compound, are utilized in synthesizing boron-containing polymers. These materials exhibit unique properties such as responsiveness to pH changes and selective binding capabilities. Such polymers have applications ranging from drug delivery systems to sensors .

Case Study: Boron-Containing Polymers

Research has demonstrated that polymers synthesized using this compound can effectively capture biomolecules through reversible covalent bonding. This property is particularly useful in developing biosensors for detecting specific proteins or nucleic acids .

Future Directions and Innovations

The ongoing research into this compound indicates a promising future for its applications in drug development and advanced materials. Innovations such as enhancing its selectivity and reducing toxicity are critical areas of focus.

this compound stands out as a valuable compound in medicinal chemistry and organic synthesis due to its unique chemical properties and versatility. Its role in synthesizing important pharmaceuticals and advanced materials underscores its significance in contemporary research.

Mécanisme D'action

The mechanism of action for (6-(Dimethylamino)pyridin-2-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the palladium catalyst.

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

(6-(Dimethylamino)pyridin-2-yl)boronic acid is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and selectivity in chemical reactions. The presence of the dimethylamino group can also affect the electronic properties of the compound, making it distinct from other boronic acids .

Activité Biologique

(6-(Dimethylamino)pyridin-2-yl)boronic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Molecular Formula: CHBNO

CAS Number: 1692-25-7

IUPAC Name: 6-(Dimethylamino)pyridin-2-ylboronic acid

The compound features a pyridine ring substituted with a dimethylamino group and a boronic acid functional group, which is crucial for its biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been investigated for its potential to inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. In vitro studies have shown that the compound can effectively disrupt bacterial cell wall synthesis, leading to cell lysis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

Anticancer Activity

The compound has also been studied for its anticancer properties. It has shown promising results in inhibiting the proliferation of cancer cell lines, particularly in breast and lung cancers. The mechanism appears to involve the induction of apoptosis and inhibition of key signaling pathways involved in cell survival.

Case Study:

In a study involving human breast cancer cell lines, this compound was found to reduce cell viability by over 50% at concentrations ranging from 10 to 50 µM after 48 hours of treatment. The study highlighted its potential as a lead compound for developing new anticancer therapies.

The biological activity of this compound can be attributed to its ability to form reversible covalent bonds with target proteins, particularly those involved in enzymatic reactions. This property is particularly relevant in the context of proteasome inhibition, where it may disrupt protein degradation pathways critical for cancer cell survival.

Interaction with Enzymes

The boronic acid moiety allows for interaction with serine and cysteine residues in active sites of enzymes, leading to inhibition of their activity. For instance, studies have shown that this compound can inhibit proteasome activity, which is vital in regulating cellular protein levels and signaling pathways.

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis has been conducted to identify structural features that enhance the biological activity of this compound. Modifications on the pyridine ring and variations in the substituents on the boron atom have been explored to optimize potency and selectivity against target enzymes.

| Modification | Effect on Activity |

|---|---|

| Addition of halogens | Increased potency against cancer cells |

| Variation in amine substituents | Altered selectivity towards bacterial strains |

Propriétés

IUPAC Name |

[6-(dimethylamino)pyridin-2-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BN2O2/c1-10(2)7-5-3-4-6(9-7)8(11)12/h3-5,11-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDKXOTJOOAFCFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC(=CC=C1)N(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70671286 | |

| Record name | [6-(Dimethylamino)pyridin-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70671286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310383-52-8 | |

| Record name | [6-(Dimethylamino)pyridin-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70671286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.